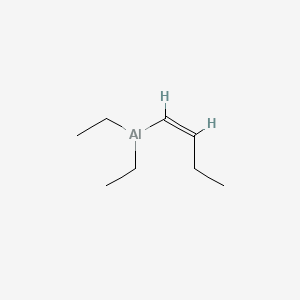![molecular formula C18H26N6O5 B13780330 5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine is a complex organic compound with the molecular formula C18H26N6O5 and a molecular weight of 406.4 g/mol. This compound is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine typically involves multiple stepsThe final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
5’-Amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in various biological processes, including enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of nucleoside analogs.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5’-amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: The parent compound, involved in numerous biological processes.
5’-Amino-5’-deoxyadenosine: A simpler derivative with similar properties.
N6-Benzyladenosine: Another adenosine derivative with distinct biological activities.
Uniqueness
5’-Amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine is unique due to its specific functional groups and protective groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H26N6O5 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
tert-butyl N-[9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C18H26N6O5/c1-17(2,3)29-16(25)23-13-10-14(21-7-20-13)24(8-22-10)15-12-11(9(6-19)26-15)27-18(4,5)28-12/h7-9,11-12,15H,6,19H2,1-5H3,(H,20,21,23,25)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
DQOZFYSBCNKGIF-SDBHATRESA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN)C |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)



